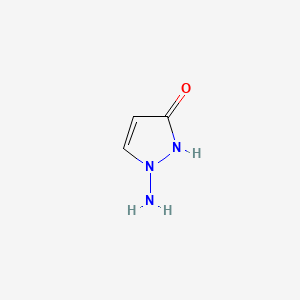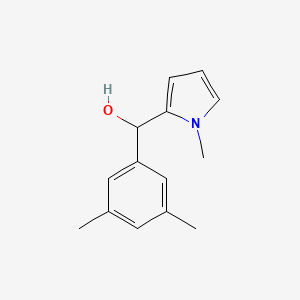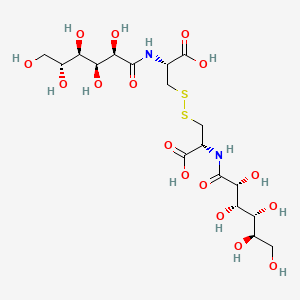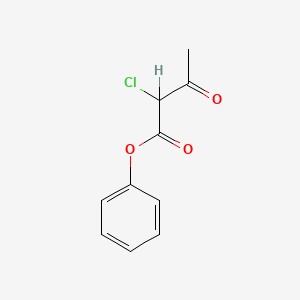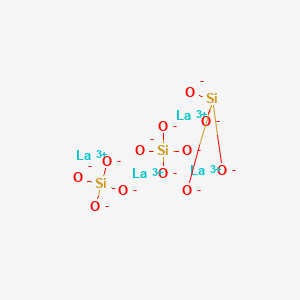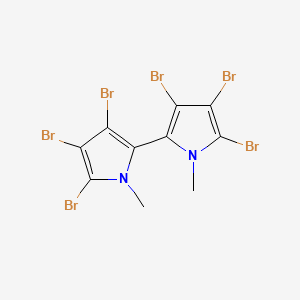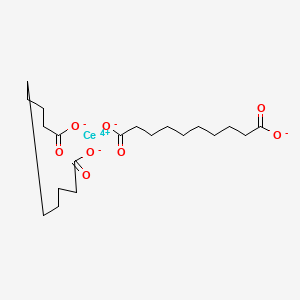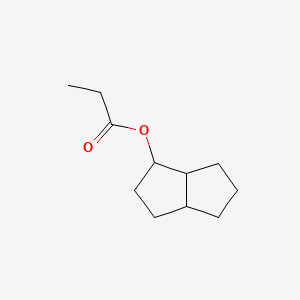![molecular formula C31H29NO6 B12654448 2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene CAS No. 63909-35-3](/img/structure/B12654448.png)
2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy and phenylmethoxy groups, as well as a nitroprop-2-enyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of 2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of methoxyphenylboronic acid derivatives, which undergo Suzuki-Miyaura cross-coupling reactions to form the desired product . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the conversion of the nitro group to an amine group.
Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and metal hydrides for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in inflammation and cell survival . By inhibiting this pathway, the compound can exert anti-inflammatory and neuroprotective effects.
Comparación Con Compuestos Similares
Similar compounds to 2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene include:
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar methoxy and phenyl groups.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential cytotoxic activity against breast cancer.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological pathways, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
63909-35-3 |
|---|---|
Fórmula molecular |
C31H29NO6 |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene |
InChI |
InChI=1S/C31H29NO6/c1-35-28-15-13-26(20-31(28)38-22-24-11-7-4-8-12-24)18-27(32(33)34)17-25-14-16-29(30(19-25)36-2)37-21-23-9-5-3-6-10-23/h3-16,18-20H,17,21-22H2,1-2H3/b27-18+ |
Clave InChI |
CCGHVXHBGVUYFJ-OVVQPSECSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C(\CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)/[N+](=O)[O-])OCC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=C(C=C1)C=C(CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)[N+](=O)[O-])OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


